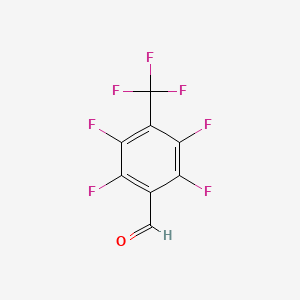

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde

Description

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF7O/c9-4-2(1-16)5(10)7(12)3(6(4)11)8(13,14)15/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKDRIDXWMEATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 4-(trifluoromethyl)benzaldehyde using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzoic acid.

Reduction: 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Active Pharmaceutical Ingredients (APIs) :

- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde serves as a key intermediate in the synthesis of various APIs. Its fluorinated structure enhances the biological activity and metabolic stability of the resulting compounds. For instance, it has been utilized in the synthesis of novel antibacterial agents that exhibit activity against resistant strains of bacteria .

- Antiviral and Anticancer Agents :

Agrochemical Applications

- Pesticide Development :

- Herbicide Formulations :

Material Science Applications

- Fluorinated Polymers :

- Surface Modifications :

Case Study 1: Synthesis of Antibacterial Agents

A study conducted on the synthesis of 4-chromanones using 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde demonstrated its effectiveness as a precursor for compounds with significant antibacterial activity against Gram-positive pathogens. The results indicated that modifications involving this compound led to enhanced potency compared to non-fluorinated analogs .

Case Study 2: Development of Fluorinated Insecticides

Research focused on synthesizing new insecticides incorporated this compound to improve efficacy against common agricultural pests. The resulting formulations showed a marked increase in mortality rates among target species while exhibiting reduced toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of multiple fluorine atoms and a trifluoromethyl group enhances its reactivity and stability. These groups can influence the compound’s interaction with biological targets, such as enzymes and receptors, by altering the electronic environment and steric properties of the molecule. This can lead to the formation of stable enzyme-inhibitor complexes or receptor-ligand interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities but differ in functional groups or substitution patterns, leading to distinct chemical and physical properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substitutions |

|---|---|---|---|---|

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde | C₈H₂F₇O | 256.09 | Aldehyde (-CHO) | 2,3,5,6-F; 4-CF₃ |

| 2,3,5,6-Tetrafluorobenzaldehyde | C₇H₂F₄O | 194.09 | Aldehyde (-CHO) | 2,3,5,6-F |

| 3-Fluoro-2-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 208.11 | Aldehyde (-CHO) | 3-F; 2-CF₃ |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline | C₇H₂F₇N | 233.09 | Amine (-NH₂) | 2,3,5,6-F; 4-CF₃ |

| 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid | C₇H₂F₄O₃ | 210.09 | Carboxylic Acid (-COOH); Hydroxyl (-OH) | 2,3,5,6-F; 4-OH |

| 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide | C₈H₂BrF₇ | 310.99 | Bromide (-CH₂Br) | 2,3,5,6-F; 4-CF₃ |

Physical Properties and Stability

- Thermal Stability: Fluorinated aldehydes generally exhibit higher thermal stability than non-fluorinated counterparts. The trifluoromethyl group in 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde further enhances stability by reducing electron density in the aromatic ring .

- Solubility : Fluorination decreases solubility in polar solvents (e.g., water) but increases compatibility with fluorinated solvents (e.g., hexafluorobenzene). The hydroxybenzoic acid derivative is an exception due to its polar -COOH and -OH groups .

Regulatory and Environmental Considerations

The EU PFAS regulation lists structurally related compounds (e.g., 3-fluoro-2-(trifluoromethyl)benzaldehyde) for compliance monitoring .

Research Findings and Key Differentiators

- Synthetic Utility : The target aldehyde’s electrophilicity enables efficient synthesis of fluorinated pharmaceuticals, such as protease inhibitors, where electron-deficient aromatic rings enhance binding affinity .

- Comparative Toxicity : The benzyl bromide derivative (CAS 76437-40-6) requires stringent handling due to its lachrymatory and alkylating properties, unlike the less hazardous aldehyde .

Biological Activity

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzaldehyde (CAS Number: 187835-67-2) is a fluorinated aromatic aldehyde with significant industrial and research applications. Its unique chemical structure, characterized by multiple fluorine substitutions, imparts distinct biological properties that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its synthesis, potential toxicological effects, and relevant case studies.

- Molecular Formula: C₈H₃F₇O

- Molecular Weight: 246.08 g/mol

- Melting Point: 27-30 °C

- Boiling Point: Not available

- LogP: 3.07430 (indicates moderate lipophilicity)

Synthesis

The synthesis of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde has been documented in various studies. One notable method involves the use of trifluoromethylation techniques followed by oxidation processes to yield high-purity products . The compound's synthesis typically results in a colorless solid with distinct spectral characteristics that can be analyzed using techniques such as NMR and IR spectroscopy.

Toxicological Profile

Research indicates that 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde exhibits several toxicological effects:

- Acute Toxicity: The compound can be harmful if ingested or inhaled. Animal studies suggest that exposure to high concentrations can lead to respiratory irritation and potential lung damage .

- Irritation Potential: It is known to cause irritation to the skin and eyes upon contact. Inhalation may lead to symptoms resembling asthma or bronchitis in sensitive individuals .

- Ecotoxicity: The substance is classified as very toxic to aquatic organisms, indicating a need for careful environmental management during industrial use .

Study on Fluorinated Compounds

A study published in Frontiers in Chemistry examined the biological activity of various fluorinated compounds, including 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde. The findings suggested that the compound could act as an effective building block in the synthesis of pharmaceuticals due to its unique reactivity profile .

Environmental Impact Study

Research conducted on the environmental impact of fluorinated compounds highlighted that 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde poses risks to aquatic ecosystems. The study documented instances of toxicity in fish and other aquatic organisms following exposure to this compound in laboratory settings .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 187835-67-2 |

| Molecular Formula | C₈H₃F₇O |

| Molecular Weight | 246.08 g/mol |

| Melting Point | 27-30 °C |

| Toxicity | Harmful if swallowed/inhaled |

| Ecotoxicity | Very toxic to aquatic life |

Q & A

Q. What are the optimized synthetic routes for 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves fluorination and functional group transformations. For example, intermediates like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline (CAS 51-83-2) can serve as precursors for aldehyde synthesis via oxidation or formylation reactions . Key considerations include:

- Catalyst selection : Palladium-based catalysts (e.g., Tetrakis(triphenylphosphine)palladium) are effective for coupling reactions in fluorinated aromatic systems .

- Solvent systems : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity and stability of fluorinated intermediates .

- Temperature control : Mild conditions (25–60°C) prevent defluorination, a common side reaction in highly fluorinated systems .

Q. How can researchers confirm the purity and structural integrity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde?

Spectroscopic and chromatographic methods are critical:

- NMR spectroscopy : <sup>19</sup>F NMR is indispensable for verifying fluorine substitution patterns. Peaks for aromatic fluorines appear in the range of −110 to −160 ppm, while the trifluoromethyl group resonates near −60 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]<sup>+</sup> ≈ 289.97 g/mol) and detects halogenated impurities .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies aldehyde purity, with retention times calibrated against known standards .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing effects of fluorine and the trifluoromethyl group activate the aromatic ring toward NAS. Key observations include:

- Electronic effects : The para-trifluoromethyl group decreases electron density at the ortho and para positions, directing nucleophiles to the meta position relative to the aldehyde .

- Steric hindrance : Bulky nucleophiles (e.g., triphenylphosphine derivatives) exhibit reduced reactivity due to steric clashes with adjacent fluorine substituents .

- Kinetic studies : Second-order rate constants for NAS with amines range from 0.05 to 0.2 L·mol<sup>−1</sup>·s<sup>−1</sup> in DMF at 25°C, depending on nucleophile strength .

Q. How does this compound’s fluorination pattern influence its application in designing covalent organic frameworks (COFs)?

The tetrafluoro-trifluoromethyl motif enhances COF stability and porosity:

- Thermal stability : Fluorinated COFs derived from this aldehyde retain crystallinity up to 400°C, compared to ~300°C for non-fluorinated analogs .

- Gas adsorption : COFs incorporating this monomer show high CO2 uptake (e.g., 12.5 mmol/g at 273 K) due to enhanced Lewis acid-base interactions .

- Synthetic challenges : Low solubility in common solvents (e.g., <1 mg/mL in THF) necessitates the use of ionic liquid media for polymerization .

Q. What analytical challenges arise when studying enzymatic interactions with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde?

- Fluorine-specific detection : <sup>19</sup>F MRI or <sup>19</sup>F NMR can track enzyme binding, but signal broadening occurs due to rapid relaxation times in biological matrices .

- Competitive binding assays : Fluorinated aldehydes may displace native cofactors (e.g., pyridoxal phosphate), requiring careful control experiments .

- Metabolite identification : LC-MS/MS with isotopic labeling (e.g., <sup>13</sup>C-aldehyde) distinguishes enzymatic products from background degradation .

Key Methodological Recommendations

- Synthetic scale-up : Use flow chemistry to mitigate exothermic side reactions during aldehyde oxidation .

- Crystallization : Hexane/ethyl acetate (4:1) mixtures yield high-purity crystals suitable for X-ray diffraction .

- Toxicity handling : Wear PPE for skin and respiratory protection; the compound is a suspected irritant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.